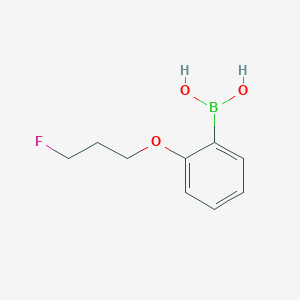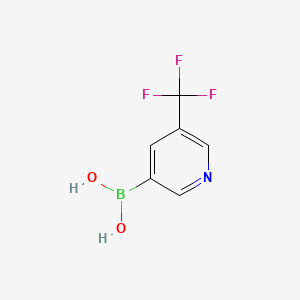![molecular formula C27H24N2O7 B1390311 Fmoc-[N-alpha-(4-aminobenzoyl)]-L-glutamic acid CAS No. 1562435-65-7](/img/structure/B1390311.png)
Fmoc-[N-alpha-(4-aminobenzoyl)]-L-glutamic acid
Overview
Description
Fmoc-[N-alpha-(4-aminobenzoyl)]-L-glutamic acid: is a derivative of L-glutamic acid, a naturally occurring amino acid. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the alpha-amino group of L-glutamic acid, along with a 4-aminobenzoyl group. The molecular formula of this compound is C27H24N2O7, and it has a molecular weight of 488.5 .
Mechanism of Action
Target of Action
Fmoc-[N-alpha-(4-aminobenzoyl)]-L-glutamic acid is primarily used in proteomics research . The compound’s primary targets are the amino groups of proteins, where it acts as a protecting group .
Mode of Action
The compound is a derivative of the fluorenylmethoxycarbonyl (Fmoc) protecting group . The Fmoc group is base-labile, meaning it can be removed by a base . This property allows the Fmoc group to protect amine groups during peptide synthesis, preventing unwanted reactions .
Biochemical Pathways
The Fmoc group is widely used in solid-phase peptide synthesis (SPPS), a method for the organic synthesis of peptides . During SPPS, the Fmoc group protects the amine at the N-terminus of the peptide, allowing for the sequential addition of amino acids . Once the desired sequence is achieved, the Fmoc group can be removed with a solution of piperidine .
Result of Action
The use of this compound in peptide synthesis results in the formation of peptides with precise sequences . These peptides can be used in various research applications, including the study of protein structure and function .
Action Environment
The efficacy and stability of this compound are influenced by several environmental factors. For instance, the compound is sensitive to basic conditions, which can remove the Fmoc group . Additionally, the compound should be stored properly to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-[N-alpha-(4-aminobenzoyl)]-L-glutamic acid typically involves the protection of the amino group of L-glutamic acid with the Fmoc group. This can be achieved by reacting L-glutamic acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . The 4-aminobenzoyl group is then introduced through a subsequent reaction with 4-aminobenzoic acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Fmoc-[N-alpha-(4-aminobenzoyl)]-L-glutamic acid undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4
Reduction: H2/Ni, H2/Rh
Substitution: Piperidine in DMF
Major Products Formed:
Oxidation: Oxidized derivatives of the compound
Reduction: Reduced derivatives of the compound
Substitution: Compounds with substituted protecting groups
Scientific Research Applications
Chemistry: Fmoc-[N-alpha-(4-aminobenzoyl)]-L-glutamic acid is widely used in peptide synthesis as a protecting group for the amino group. It allows for the selective deprotection of the amino group without affecting other functional groups in the molecule .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It serves as a building block for the synthesis of peptides and proteins with specific sequences .
Medicine: In medicinal chemistry, this compound is used in the development of peptide-based drugs. It helps in the synthesis of peptides with improved stability and bioavailability .
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. It is also used in the production of diagnostic reagents and biochemical assays .
Comparison with Similar Compounds
Fmoc-L-glutamic acid: Similar to Fmoc-[N-alpha-(4-aminobenzoyl)]-L-glutamic acid but lacks the 4-aminobenzoyl group.
Boc-L-glutamic acid: Uses a tert-butyloxycarbonyl (Boc) protecting group instead of the Fmoc group.
Cbz-L-glutamic acid: Uses a benzyloxycarbonyl (Cbz) protecting group instead of the Fmoc group.
Uniqueness: this compound is unique due to the presence of both the Fmoc and 4-aminobenzoyl groups. This dual protection allows for greater versatility in peptide synthesis, enabling the selective deprotection and coupling of amino acids .
Properties
IUPAC Name |
(2S)-2-[[4-(9H-fluoren-9-ylmethoxycarbonylamino)benzoyl]amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O7/c30-24(31)14-13-23(26(33)34)29-25(32)16-9-11-17(12-10-16)28-27(35)36-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22-23H,13-15H2,(H,28,35)(H,29,32)(H,30,31)(H,33,34)/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPOQDCTFJVYAO-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=C(C=C4)C(=O)NC(CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=C(C=C4)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4,5,5-Tetramethyl-2-(1,4-dioxaspiro[4.5]dec-7-en-7-yl)-1,3,2-dioxaborolane](/img/structure/B1390228.png)












![Spiro[adamantane-2,4'-piperidine] hydrochloride](/img/structure/B1390251.png)
